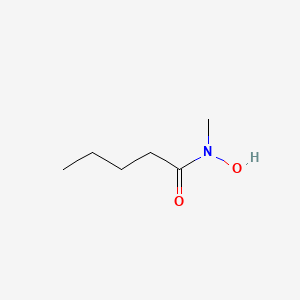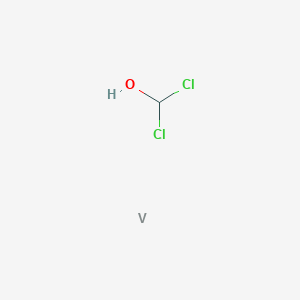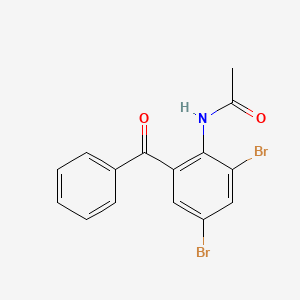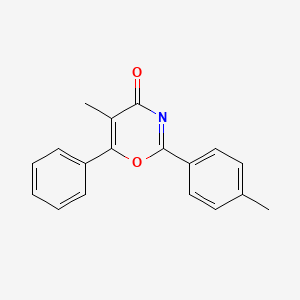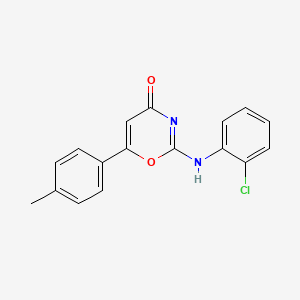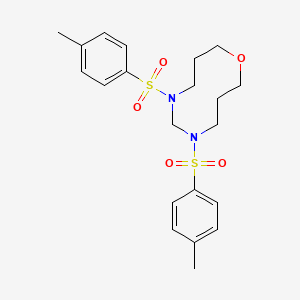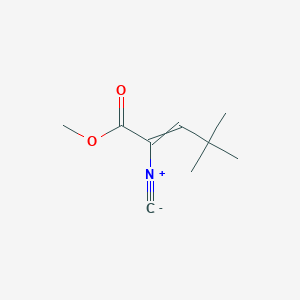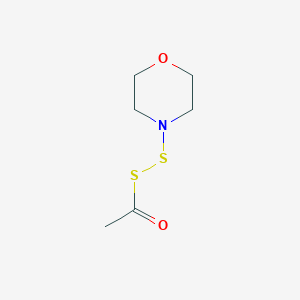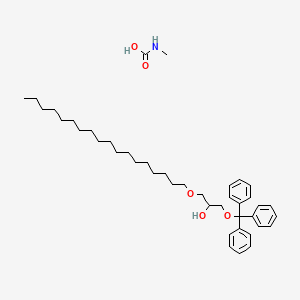
2,3,4,4-Tetramethylcyclohexa-2,5-dien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,4-Tetramethylcyclohexa-2,5-dien-1-ol is an organic compound with the molecular formula C10H16O It is a derivative of cyclohexadiene, characterized by the presence of four methyl groups and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4-Tetramethylcyclohexa-2,5-dien-1-ol typically involves the alkylation of cyclohexadiene derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexadiene is reacted with methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve low temperatures to control the regioselectivity and yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,4-Tetramethylcyclohexa-2,5-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form cyclohexanol derivatives.
Substitution: Halogenation and other substitution reactions can occur at the methyl groups or the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Formation of 2,3,4,4-Tetramethylcyclohexa-2,5-dien-1-one.
Reduction: Formation of 2,3,4,4-Tetramethylcyclohexanol.
Substitution: Formation of halogenated derivatives such as 2,3,4,4-Tetramethylcyclohexa-2,5-dien-1-yl chloride.
Aplicaciones Científicas De Investigación
2,3,4,4-Tetramethylcyclohexa-2,5-dien-1-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,3,4,4-Tetramethylcyclohexa-2,5-dien-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s reactivity and biological activity. The methyl groups contribute to the compound’s hydrophobic interactions, affecting its solubility and distribution in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
2,3,4,4-Tetramethylcyclohexa-2,5-dien-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
2,3,4,4-Tetramethylcyclohexanol: Similar structure but fully saturated with a hydroxyl group.
2,3,4,4-Tetramethylcyclohexanone: Similar structure but fully saturated with a ketone group.
Uniqueness
2,3,4,4-Tetramethylcyclohexa-2,5-dien-1-ol is unique due to its combination of a hydroxyl group and multiple methyl groups on a cyclohexadiene ring. This structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Propiedades
Número CAS |
89503-51-5 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
2,3,4,4-tetramethylcyclohexa-2,5-dien-1-ol |
InChI |
InChI=1S/C10H16O/c1-7-8(2)10(3,4)6-5-9(7)11/h5-6,9,11H,1-4H3 |
Clave InChI |
YJTUSWLJBXJWSS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(C=CC1O)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1'-[Oxydi(4,1-phenylene)]bis[2-(4-chlorophenyl)ethan-1-one]](/img/structure/B14376817.png)
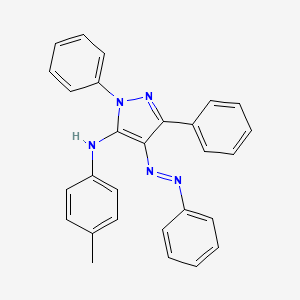
![2-Methyl-1-(2-nitroprop-1-en-1-yl)-4-[(propan-2-yl)oxy]benzene](/img/structure/B14376827.png)
![N'-[(E)-hydrazinylidenemethyl]-1H-benzimidazole-2-carboximidamide](/img/structure/B14376831.png)
